Cas no 101-58-6 (Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI))

101-58-6 structure
Nome del prodotto:Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI)
Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1,1'-oxy-, bis[4-(1,1,3,3-tetramethylbutyl)]-
- 1-(2,4,4-trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene
- bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether
- 1,1'-Oxybis[4-(1,1,3,3-tetramethylbutyl)benzene]
- EINECS 202-956-6
- SCHEMBL480668
- DTXSID80905882
- 2,2,4-trimethyl-4-[4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl]pentane
- NS00003188
- Benzene, 1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI)
- bis-(4-(1,1,3,3-Tetramethylbutyl)phenyl) ether
- Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] ether
- 101-58-6
- p-t-octylphenyl ether
- B2699-273506
- 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene]
- Benzene, oxybis((1,1,3,3-tetramethylbutyl)-
- Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI)
-
- Inchi: InChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3
- Chiave InChI: AJDONJVWDSZZQF-UHFFFAOYSA-N
- Sorrisi: CC(CC(C1C=CC(OC2C=CC(C(CC(C)(C)C)(C)C)=CC=2)=CC=1)(C)C)(C)C
Proprietà calcolate
- Massa esatta: 394.32376
- Massa monoisotopica: 394.323565959g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 10.3
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- PSA: 9.23
Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA04269-10mg |
Benzene, 1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI) |
101-58-6 | 95% | 10mg |
$424.00 | 2024-04-20 | |
A2B Chem LLC | AA04269-1g |
Benzene, 1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI) |
101-58-6 | 95% | 1g |
$1755.00 | 2024-04-20 |
Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI) Letteratura correlata
-
Nerea Mercadal,Stephen P. Day,Andrew Jarmyn,Mateusz B. Pitak,Simon J. Coles,Claire Wilson,Gregory J. Rees,John V. Hanna,John D. Wallis CrystEngComm 2014 16 8363
-
Agnès Labande,Nathalie Debono,Alix Sournia-Saquet,Jean-Claude Daran,Rinaldo Poli Dalton Trans. 2013 42 6531
101-58-6 (Benzene,1,1'-oxybis[4-(1,1,3,3-tetramethylbutyl)- (9CI)) Prodotti correlati
- 2171661-09-7(4-amino-3-{(benzyloxy)carbonylamino}-3-methylhexanoic acid)
- 2137620-67-6(4-methoxy-1-(thiophen-3-yl)pentane-1,3-dione)
- 50-57-7(Lysipressin)
- 1270489-47-8(2-(4-chloro-3-methoxyphenyl)piperidine)
- 868228-77-7(N-(1,3-dihydroxy-2-methylpropan-2-yl)-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide)
- 89032-07-5(4-chloro-1-ethyl-2-methylbenzene)
- 2639466-32-1(tert-butyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate)
- 903570-27-4(4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one)
- 65701-07-7(Ar,ar'-Diethyl 4,4'-carbonylbisphthalate compd. with 1,3-phenylenediamine)
- 942005-02-9(1-(4-fluorophenyl)-4-{5-methylfuro3,2-bpyridine-2-carbonyl}piperazine)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso